molecular formula C16H14ClN5OS3 B11419656 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11419656
M. Wt: 424.0 g/mol
InChI Key: ZJUXFQWDMODDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The thiadiazole ring is then further functionalized to introduce the benzylsulfanyl and ethylsulfanyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H14ClN5OS3

Molecular Weight

424.0 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS3/c1-2-24-14-18-8-11(17)12(19-14)13(23)20-15-21-22-16(26-15)25-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,20,21,23)

InChI Key

ZJUXFQWDMODDJL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.